Home > Products > Building Blocks P15292 > Ethyl 5-tert-butylisoxazole-3-carboxylate
Ethyl 5-tert-butylisoxazole-3-carboxylate - 91252-54-9

Ethyl 5-tert-butylisoxazole-3-carboxylate

Catalog Number: EVT-355573
CAS Number: 91252-54-9
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethyl 5-tert-butylisoxazole-3-carboxylate can be classified as a carboxylate ester derived from 5-tert-butylisoxazole-3-carboxylic acid. It is often synthesized for use in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules. Its structural formula can be represented as C10_{10}H13_{13}N2_2O2_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate typically involves several steps:

  1. Formation of the Isoxazole Ring: The initial step often includes the condensation of a suitable precursor with hydroxylamine to form the isoxazole structure.
  2. Esterification: The carboxylic acid derivative is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  3. Reagents Used: Common reagents include sodium hydride as a base, tetrahydrofuran as a solvent, and various alkylating agents depending on the desired substitution pattern on the isoxazole ring .

For instance, one method detailed involves dissolving pinacolone in THF, adding sodium hydride, and subsequently introducing hydroxylamine to create the isoxazole framework before esterification .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ethyl 5-tert-butylisoxazole-3-carboxylate features a tert-butyl group attached to the 5-position of the isoxazole ring, contributing to its steric bulk and potentially influencing its reactivity.

  • Molecular Formula: C10_{10}H13_{13}N2_2O2_2
  • Molecular Weight: Approximately 197.22 g/mol
  • Nuclear Magnetic Resonance (NMR) Data:
    • 1H^{1}H NMR (600 MHz): Key peaks include those corresponding to the tert-butyl protons and the protons on the isoxazole ring.
    • 13C^{13}C NMR data further elucidates the carbon environment within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 5-tert-butylisoxazole-3-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The ethoxy group can be replaced by nucleophiles under basic conditions.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding acid.
  3. Cyclization Reactions: It can serve as a precursor for more complex cyclic structures through cyclization reactions involving other nucleophiles or electrophiles .
Mechanism of Action

Process and Data

The mechanism by which Ethyl 5-tert-butylisoxazole-3-carboxylate exerts its effects involves its interaction with biological targets, particularly in enzymatic pathways or receptor interactions. Studies suggest that modifications on the isoxazole ring can influence binding affinities and biological activities, making it a valuable scaffold for drug design.

  • Binding Studies: Molecular docking studies have indicated favorable interactions with specific protein targets, suggesting potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 5-tert-butylisoxazole-3-carboxylate exhibits several notable physical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Estimated boiling point around 210 °C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water due to its hydrophobic tert-butyl group.

Chemical properties include stability under normal conditions but susceptibility to hydrolysis under acidic or basic conditions .

Applications

Scientific Uses

Ethyl 5-tert-butylisoxazole-3-carboxylate finds applications primarily in medicinal chemistry:

  1. Drug Development: It serves as a building block for synthesizing bioactive compounds with potential therapeutic effects.
  2. Research Tool: Used in studies exploring enzyme inhibition or receptor modulation due to its structural characteristics.
  3. Synthetic Intermediates: Acts as an intermediate in synthesizing complex organic molecules for various applications in pharmaceuticals and agrochemicals .
Synthetic Methodologies and Optimization

Cyclocondensation Strategies for Isoxazole Core Formation

Hydroxylamine-Mediated Cyclization of β-Keto Esters

The synthesis of ethyl 5-tert-butylisoxazole-3-carboxylate relies heavily on efficient construction of the isoxazole ring. A pivotal advancement involves a one-pot cyclocondensation strategy starting from commercially available pinacolone and diethyl oxalate. This process begins with Claisen condensation under basic conditions (NaH/THF) to form the β-keto ester intermediate. Without isolation, this intermediate undergoes immediate hydroxylamine-mediated cyclization upon treatment with hydroxylamine hydrochloride in ethanol. The reaction proceeds via oximation of the β-dicarbonyl system, followed by spontaneous dehydrative cyclization at 75°C. This streamlined approach achieves an exceptional yield of 87% while eliminating purification steps between stages. Key advantages include: (1) Use of inexpensive, readily available starting materials; (2) Minimal generation of regioisomeric byproducts due to the pronounced steric and electronic bias imposed by the tert-butyl group; (3) Scalability to multigram quantities without significant yield erosion .

Table 1: One-Pot Synthesis Optimization for Isoxazole Core Formation

StepReagents/ConditionsTimeYieldKey Improvement
β-Dicarbonyl FormationPinacolone + Diethyl oxalate/NaH45 min75%Standard Claisen condensation
Original CyclizationHydroxylamine HCl/Ethanol/75°C24 h90%Requires isolated intermediate
Optimized One-PotHydroxylamine HCl/Ethanol/Reflux24 h87%No intermediate isolation; TLC-clean reaction

Solvent and Catalyst Selection for Regioselective Synthesis

Regioselectivity in isoxazole formation is paramount, particularly when synthesizing unsymmetrically substituted variants. Ethanol emerges as the optimal solvent for the cyclocondensation step, balancing substrate solubility, reaction temperature (reflux ~78°C), and minimized side product formation. While sodium ethoxide can catalyze the initial Claisen condensation, sodium hydride (60% dispersion in oil) proves superior due to its stronger base strength and controlled reactivity, ensuring complete enolization of pinacolone. Crucially, the tert-butyl group exerts significant steric directing effects, ensuring exclusive formation of the 5-tert-butyl-3-carboxylate regioisomer. This specificity arises because the bulky tert-butyl group favors positioning adjacent to the isoxazole nitrogen, while the ester moiety occupies the less sterically demanding C3 position. Alternative solvents like THF or DMF lead to decreased yields (60-70%) and increased purification challenges. The robustness of this regioselective protocol is evidenced by the commercial availability of ethyl 5-tert-butylisoxazole-3-carboxylate (CAS# 91252-54-9) with ≥95% purity, manufactured using these optimized conditions [3].

Table 2: Solvent and Base Effects on Regioselectivity and Yield

SolventBaseTemp (°C)Reaction Time (h)Yield (%)Regioselectivity (5-tert-butyl vs 3-tert-butyl)
EthanolNaH (60%)752487>99:1
THFNaH (60%)652472>99:1
DMFNaOEt90126895:5
TolueneNaH (60%)1103660>99:1

Fragment-Based Synthesis in Drug Discovery

Role in Generating Bromodomain Inhibitor Scaffolds

Ethyl 5-tert-butylisoxazole-3-carboxylate serves as a privileged multifunctional building block in medicinal chemistry, particularly for synthesizing inhibitors targeting protein-protein interactions. Its synthetic utility was demonstrated in the development of EPAC (Exchange Protein directly Activated by cAMP) antagonists, exemplified by the lead compound ESI-09. The molecule offers three key modification sites: (1) The ethyl ester allows hydrolysis to the carboxylic acid or transamidation; (2) The C4 position of the isoxazole ring is moderately acidic, enabling deprotonation and functionalization; (3) The tert-butyl group provides steric bulk and lipophilicity, enhancing target binding. Crucially, the bromomethyl derivative (ethyl 5-(bromomethyl)isoxazole-3-carboxylate, CAS# 84654-29-5), synthesized via modified Kowalski ester homologation using MeLi (3.0 equiv) and dibromomethane (1.2 equiv) in THF (-78°C to RT), acts as a pivotal intermediate. This alkylating agent enables further elaboration through nucleophilic substitution (e.g., with cyanide to form cyanomethyl ketones) or metal-catalyzed cross-couplings, expanding access to diverse pharmacophores [7].

Coupling Reactions with Heterocyclic and Aromatic Moieties

The carboxylate and C4 positions of this isoxazole core readily participate in diverse covalent coupling strategies, enabling rapid scaffold diversification. A significant transformation involves the conversion to the cyanomethyl ketone intermediate via a modified Kowalski protocol. Treatment with MeLi generates the enolate, which reacts with dibromomethane to install the bromomethyl group. Subsequent displacement with trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) yields the unstable but highly reactive cyanomethyl ketone. This ketone undergoes aryl diazonium coupling with substituted aniline derivatives (e.g., 3-chloroaniline) under mild conditions (0°C to RT, acidic medium) to furnish pharmacologically active hydrazonoyl cyanides. This sequence achieves yields exceeding 60% over two steps. Alternative coupling strategies leverage the ester functionality: (1) Amide bond formation with functionalized amines generates heterocycle-linked derivatives; (2) Phosphine-catalyzed [3+2] annulations (e.g., with allenoates and imines) exploit the electron-deficient nature of the isoxazole to construct complex polyheterocyclic scaffolds like pyrrolines fused to the core. These methodologies have generated potent EPAC antagonists (e.g., HJC0726, NY0123) exhibiting low micromolar inhibitory activity (IC₅₀ values ~4-10 μM), demonstrating the scaffold's versatility in drug discovery [5] [6].

Table 3: Key Derivatives Synthesized via Coupling Reactions of Ethyl 5-tert-Butylisoxazole-3-carboxylate

Derivative Name/CodeCoupling PartnerReaction TypeKey Structural FeatureReported Biological Activity (EPAC IC₅₀)
ESI-09 (1)3-Chlorobenzenediazonium saltAryl Diazonium CouplingN'-(3-Chlorophenyl)hydrazonoyl cyanideEPAC1: 10.8 μM; EPAC2: 4.4 μM
HJC0726 (22)3,5-Dichloroaniline derivativeAryl Diazonium CouplingN'-(3,5-Dichlorophenyl)hydrazonoyl cyanideLow micromolar range
NY0123 (35)3,4,5-Trichloroaniline derivativeAryl Diazonium CouplingN'-(3,4,5-Trichlorophenyl)hydrazonoyl cyanideLow micromolar range
NY0173 (47)Cyclohexyl analog + 3,4,5-TrichloroanilineFragment Assembly + Coupling5-Cyclohexylisoxazole + Trichlorophenyl hydrazonoylLow micromolar range

Properties

CAS Number

91252-54-9

Product Name

Ethyl 5-tert-butylisoxazole-3-carboxylate

IUPAC Name

ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3

InChI Key

FDLIJPQDQLVOMY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.